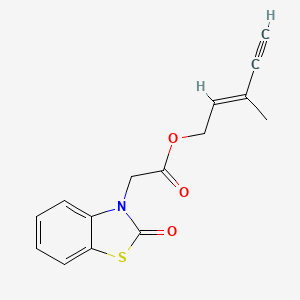

![molecular formula C18H21NO2 B5367998 N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)

N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention for its potent analgesic effects. The compound is a derivative of fentanyl and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. Despite its legal status, methoxyacetylfentanyl has been the subject of scientific research aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

Methoxyacetylfentanyl acts as an agonist at mu-opioid receptors, which are responsible for mediating the analgesic effects of endogenous opioids such as endorphins and enkephalins. By binding to these receptors, N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl produces a range of effects, including pain relief, sedation, and euphoria. The compound also has the potential to produce respiratory depression, which can be life-threatening in cases of overdose.

Biochemical and Physiological Effects:

Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to those of other opioids. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. The compound also has the potential to produce a range of adverse effects, including nausea, vomiting, constipation, and urinary retention. Long-term use of N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl can lead to tolerance, dependence, and addiction, making it a potentially dangerous substance for recreational use.

Advantages and Limitations for Lab Experiments

Methoxyacetylfentanyl has several advantages for use in laboratory experiments, including its high potency and selectivity for mu-opioid receptors. The compound is also relatively stable and can be synthesized in large quantities for use in pharmacological studies. However, the compound's high potential for abuse and dependence makes it difficult to study in human subjects, and its legal status as a Schedule I controlled substance limits its availability for research purposes.

Future Directions

Despite the limitations associated with N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl, there are several potential future directions for research on this compound. One area of interest is the development of novel opioid analgesics that are more selective and less addictive than current treatments. Another area of research is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, future studies may focus on the development of new methods for synthesizing N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl and other related compounds, with the goal of improving their pharmacological properties and reducing their potential for abuse and dependence.

Synthesis Methods

Methoxyacetylfentanyl is typically synthesized using a multistep process that involves the reaction of fentanyl with various reagents. One common method involves the reaction of fentanyl with N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidel chloride in the presence of a base catalyst to form the desired compound. This synthesis method has been optimized for high yield and purity, allowing for the production of large quantities of N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl for research purposes.

Scientific Research Applications

Methoxyacetylfentanyl has been the subject of numerous scientific studies aimed at understanding its pharmacological properties and potential therapeutic uses. One area of research has focused on the compound's analgesic effects, which are thought to be mediated through its binding to mu-opioid receptors in the brain and spinal cord. Other studies have investigated the compound's potential as a treatment for opioid addiction, as well as its effects on respiratory function and other physiological parameters.

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14-7-3-4-9-16(14)13-18(20)19-12-11-15-8-5-6-10-17(15)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBVMDWPUVQXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-propylpyrimidine](/img/structure/B5367917.png)

![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)

![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)

![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)

![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)

![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)

![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)

![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)

![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)

![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)